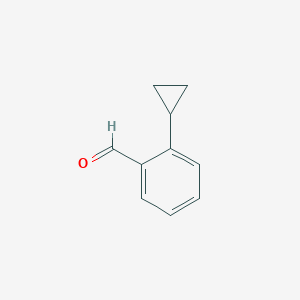
2-Cyclopropylbenzaldehyde
Cat. No. B2442096
M. Wt: 146.189
InChI Key: ZVDXHSUCDWVQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08252798B2
Procedure details


A 60 mL reaction vial is charged with 2-bromo-benzaldehyde (10.810 mmoles, 1.264 mL), cyclopropylboronic acid (14.053 mmoles, 1.207 g), potassium phosphate tribasic N-hydrate (37.834 mmoles, 8.031 g), tricyclohexylphosphine (1.081 mmoles, 303.139 mg), toluene (283.654 mmoles, 30.000 mL), and water (83.263 mmoles, 1.500 mL). The mixture is then thoroughly degassed. Next, Pd(OAc)2 (540.482 μmoles, 121.343 mg) is added and the mixture is placed under nitrogen and heated to 100° C. After 2 hours, cool to room temperature and dilute with ethyl acetate (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by silica gel chromatography eluting with hexanes: dichloromethane 20-50% to afford the title compound. 1H NMR (400.31 MHz, cdcl3): 10.57 (s, 1H), 7.78 (dd, J=1.3, 7.9 Hz, 1H), 7.45 (td, J=7.5, 1.3 Hz, 1H), 7.28 (t, J=7.5 Hz, 1H), 7.09 (d, J=7.9 Hz, 1H), 2.63-2.56 (m, 1H), 1.07-1.02 (m, 2H), 0.77-0.73 (m, 2H).


[Compound]
Name
potassium phosphate tribasic N-hydrate
Quantity
8.031 g
Type
reactant
Reaction Step One





Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH:10]1(B(O)O)[CH2:12][CH2:11]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C1(C)C=CC=CC=1.O>C(OCC)(=O)C.[Cl-].[Na+].O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:10]1([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])[CH2:12][CH2:11]1 |f:6.7.8,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.264 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
1.207 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
[Compound]
|
Name
|
potassium phosphate tribasic N-hydrate
|
|
Quantity
|
8.031 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
303.139 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
brine
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Three
|
Name
|
|
|
Quantity
|
121.343 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 60 mL reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is then thoroughly degassed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool to room temperature
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic layer over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexanes
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
